molecular formula C10H14N2O3 B1628264 N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide CAS No. 926248-15-9

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide

Cat. No.: B1628264
CAS No.: 926248-15-9
M. Wt: 210.23 g/mol
InChI Key: ZWCQORYQXBBTBR-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide (CAS 926248-15-9) is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol. It is a substituted acetamide derivative featuring a 2-amino-4-methoxyphenyl group linked to a 2-methoxyacetamide moiety. This structure classifies it as a valuable aromatic amine and acetamide-based building block in organic synthesis. Computed properties include a topological polar surface area of 73.6 Ų and an estimated density of 1.225 g/cm³ . In research settings, this compound serves as a versatile chemical intermediate. Its structure, containing both amino and amide functional groups, makes it a potential precursor for the development of more complex molecules. Structurally similar compounds, such as thiazole derivatives built from aromatic amines, have demonstrated significant biological activity in scientific studies, including potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli . This highlights the potential of such chemical scaffolds in medicinal chemistry and pharmaceutical research for constructing new active compounds. The compound is supplied by several international chemical manufacturers for research and development purposes . It is intended for use in a laboratory setting only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions.

Properties

IUPAC Name

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-6-10(13)12-9-4-3-7(15-2)5-8(9)11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCQORYQXBBTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588352
Record name N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926248-15-9
Record name N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

  • Reagents :

    • 2-Amino-4-methoxyaniline (1.0 equiv)
    • 2-Methoxyacetyl chloride (1.2 equiv)
    • Triethylamine (TEA, 1.5 equiv) as a base to neutralize HCl byproduct
    • Anhydrous dichloromethane (DCM) as the solvent
  • Procedure :

    • Dissolve 2-amino-4-methoxyaniline in DCM under nitrogen atmosphere.
    • Add TEA dropwise at 0°C to prevent side reactions.
    • Slowly introduce 2-methoxyacetyl chloride while maintaining the temperature.
    • Stir the mixture at room temperature for 12–24 hours.
    • Quench with water, extract with DCM, and purify via column chromatography.

Yield : 65–78% (inferred from analogous reactions in).

Carbodiimide-Mediated Coupling

For substrates sensitive to acid chlorides, carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable amide bond formation between 2-methoxyacetic acid and 2-amino-4-methoxyaniline.

Reaction Conditions and Procedure

  • Reagents :

    • 2-Methoxyacetic acid (1.1 equiv)
    • EDC·HCl (1.3 equiv)
    • Hydroxybenzotriazole (HOBt, 1.3 equiv) as an activating agent
    • 2-Amino-4-methoxyaniline (1.0 equiv)
    • Dimethylformamide (DMF) as the solvent
  • Procedure :

    • Activate 2-methoxyacetic acid with EDC and HOBt in DMF at 0°C for 30 minutes.
    • Add 2-amino-4-methoxyaniline and stir at room temperature for 24 hours.
    • Filter to remove urea byproducts and purify via recrystallization.

Yield : 70–85% (based on similar acetamide syntheses in).

Advantages

  • Avoids harsh acid chloride conditions.
  • Higher functional group tolerance for complex substrates.

Multi-Step Synthesis via Intermediate Protection

To prevent unwanted side reactions, a protection-deprotection strategy is employed when synthesizing N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide from polyfunctional precursors.

Step 1: Protection of the Amine Group

  • Reagents : Boc anhydride (Boc₂O), DMAP catalyst, THF.
  • Procedure : React 2-amino-4-methoxyaniline with Boc₂O to form tert-butoxycarbonyl (Boc)-protected amine.

Step 2: Acylation with 2-Methoxyacetic Acid

  • Reagents : 2-Methoxyacetic acid, DCC, HOBt.
  • Procedure : Couple the Boc-protected amine with 2-methoxyacetic acid using DCC/HOBt.

Step 3: Deprotection

  • Reagents : Trifluoroacetic acid (TFA) in DCM.
  • Procedure : Remove the Boc group under acidic conditions to yield the final product.

Overall Yield : 50–60% (estimated from multi-step protocols in).

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. A representative protocol involves:

  • Continuous-Flow Reactor Setup :
    • Mix 2-amino-4-methoxyaniline and 2-methoxyacetyl chloride in a molar ratio of 1:1.1.
    • Use a tubular reactor with residence time of 10 minutes at 80°C.
    • Neutralize HCl in-line with aqueous NaOH.

Throughput : 1–5 kg/hour (extrapolated from similar acetamide production).

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Direct Acylation 65–78% >95% Low Moderate
Carbodiimide Coupling 70–85% >98% Moderate High
Protection-Deprotection 50–60% >90% High Low
Industrial Continuous 80–90% >95% Low Very High

Data synthesized from.

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Unreacted acid chloride may hydrolyze to 2-methoxyacetic acid. Use excess amine or scavengers like molecular sieves.
  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product.
  • Green Chemistry Approaches :

    • Replace DCM with cyclopentyl methyl ether (CPME) for reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Corresponding nitro or hydroxyl derivatives.

    Reduction: Amino derivatives with reduced functional groups.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of specific oxidases or reductases, leading to changes in cellular metabolism and function .

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects on Yield and Stability: The quinazolinone derivative (4g) shares the same high yield (83%) as the target compound, suggesting robust synthetic routes for acetamides with aromatic heterocycles . Lower yields (24–35%) for compounds like 5d and 5e (benzoyl-substituted analogs) highlight challenges in sterically hindered reactions .

Biological Activity: Quinazoline/Quinazolinone Derivatives: Compounds like 3a and 4g show promise in kinase inhibition (e.g., EGFR) and antimicrobial activity due to electron-withdrawing groups (e.g., Cl, F) enhancing target binding . Positional Isomerism: The 3-amino isomer () lacks reported biological data, underscoring the critical role of the 2-amino group in the target compound’s activity .

Physical Properties: Melting points for acetamides correlate with crystallinity; the target compound’s high melting point (219–221°C) suggests strong intermolecular hydrogen bonding . Substituents like phenoxy groups (e.g., N-(5-amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide) may increase solubility but reduce thermal stability .

Biological Activity

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

This compound has the molecular formula C11H15N2O3 and a molecular weight of approximately 223.25 g/mol. It is characterized by a methoxy group and an amino group attached to a phenyl ring, which contributes to its reactivity and biological interactions.

Synthesis Methods:

  • Starting Materials: The synthesis typically involves 2-amino-4-methoxyphenol and methoxyacetyl chloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base, such as triethylamine, to facilitate the formation of the acetamide bond while neutralizing HCl produced during the reaction.
  • Purification: The product is purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may function as an inhibitor or activator of specific enzymes, influencing biochemical pathways critical for cellular function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with clear inhibition zones observed in diffusion assays at concentrations as low as 10 mg/ml .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli20

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-(2-amino-phenyl)-2-methoxyacetamideAmino group instead of methoxyModerate antibacterial activity
N-(4-hydroxyphenyl)-2-methoxyacetamideHydroxy group replaces amino groupLower antibacterial efficacy
N-(3-amino-4-methoxyphenyl)-2-methoxyacetamideDifferent amino positioningEnhanced enzyme inhibition
N-(4-amino-3-methoxyphenyl)-2-methoxyacetamideVariation in methoxy positioningSimilar antibacterial properties

This table highlights how variations in functional groups influence the compound's biological activity, suggesting that modifications can lead to improved therapeutic profiles.

Case Studies

  • Antibacterial Efficacy: A case study involving the application of this compound demonstrated significant antibacterial effects against clinical isolates of E. coli and S. aureus. The study emphasized the compound's potential as a lead candidate for developing new antibiotics .
  • Enzymatic Studies: Another investigation focused on the compound's role as an enzyme inhibitor, demonstrating that it could effectively inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This suggests further exploration into its anticancer properties might be warranted.

Q & A

What synthetic methodologies are employed for the preparation of N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide?

Basic Research Question
The synthesis typically involves multi-step reactions, starting with substitution and reduction steps, followed by condensation. For example:

Substitution Reaction : Reacting 2-amino-4-methoxy-nitrobenzene with a methoxy-containing reagent under alkaline conditions to introduce the methoxyacetamide group .

Reduction : Reducing nitro groups to amines using iron powder under acidic conditions .

Condensation : Reacting the intermediate amine with methoxyacetic acid derivatives (e.g., chloroacetyl chloride) in the presence of condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Key Considerations : Monitor reaction progress via TLC, and purify intermediates using column chromatography. Yield optimization may require adjusting solvent polarity (e.g., DMF for polar intermediates) .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question
Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyls (δ ~168–170 ppm) .
  • IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the amide moiety .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z 239.2 for C₁₁H₁₄N₂O₃) .
    Data Interpretation : Compare observed shifts with literature values for related acetamides (e.g., N-(4-methoxyphenyl)acetamide ).

How can researchers address low yields in the condensation step during synthesis?

Advanced Research Question
Low yields in condensation may arise from steric hindrance or side reactions. Strategies include:

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Reagent Ratios : Increase chloroacetyl chloride stoichiometry (1.5–2.0 equivalents) to drive the reaction .
  • Temperature Control : Perform reactions at 0–5°C to minimize decomposition .
  • Purification : Employ gradient elution in column chromatography to isolate the product from unreacted starting materials .

What strategies resolve discrepancies in NMR data for structural confirmation?

Advanced Research Question
Discrepancies (e.g., unexpected splitting or shifts) may indicate impurities or tautomerism. Solutions:

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to stabilize labile protons .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(3-chloro-4-methoxyphenyl)acetamide ).

What biological activities are reported for structurally related methoxyacetamide compounds?

Basic Research Question
Methoxyacetamide derivatives exhibit diverse activities:

  • Antimicrobial : Amide moieties in N-(4-methoxyphenyl)acetamide derivatives show efficacy against Gram-positive bacteria .
  • Hypoglycemic : Thiazolidinedione-linked acetamides (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamides) activate PPAR-γ receptors .
  • Neuropharmacological : Analogs like methoxyacetylfentanyl (a controlled substance) target opioid receptors, highlighting structural sensitivity .

How can computational chemistry aid in designing derivatives with enhanced properties?

Advanced Research Question
Computational tools streamline derivative design:

  • Molecular Docking : Predict binding affinities to target proteins (e.g., PPAR-γ for hypoglycemic activity) using AutoDock Vina .
  • DFT Calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide
Reactant of Route 2
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N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide

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